5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine
Overview
Description
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a chloro and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methoxybenzaldehyde and guanidine.
Condensation Reaction: The aldehyde group of 2-chloro-5-methoxybenzaldehyde reacts with guanidine under basic conditions to form the corresponding imine.
Cyclization: The imine undergoes cyclization to form the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 5-(2-Chloro-5-methoxyphenyl)-2-pyrimidinone.
Reduction: Formation of 5-(2-Methoxyphenyl)-2-hydroxypyrimidine.
Substitution: Formation of 5-(2-Amino-5-methoxyphenyl)-2-hydroxypyrimidine or 5-(2-Thio-5-methoxyphenyl)-2-hydroxypyrimidine.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-5-methoxypyridine
- (2-Chloro-5-methoxyphenyl)methanol
Uniqueness
5-(2-Chloro-5-methoxyphenyl)-2-hydroxypyrimidine is unique due to the presence of both a pyrimidine ring and specific substituents (chloro and methoxy groups) on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the hydroxyl group on the pyrimidine ring can enhance its solubility and potential for hydrogen bonding, which may influence its interactions with biological targets.
Properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-8-2-3-10(12)9(4-8)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBRDPKFQGQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686846 | |
Record name | 5-(2-Chloro-5-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111104-23-4 | |
Record name | 5-(2-Chloro-5-methoxyphenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111104-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloro-5-methoxyphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80686846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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